Methyl palmitate

Overview

Description

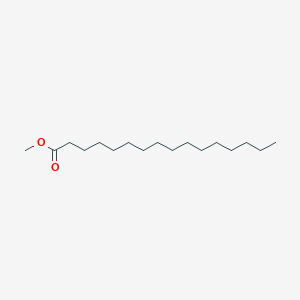

Methyl palmitate (hexadecanoic acid methyl ester) is a saturated fatty acid methyl ester (FAME) derived from the esterification of palmitic acid with methanol. It is a key component in biodiesel, particularly from palm oil, and is widely identified in plant extracts, algae, and microbial biomass via gas chromatography-mass spectrometry (GC-MS) . Structurally, it consists of a 16-carbon chain with a methyl ester group, conferring moderate hydrophilicity compared to its parent fatty acid . Its high melting point (≈30°C) impacts biodiesel’s cold flow properties, necessitating blending with unsaturated FAMEs for optimal fuel performance . This compound also exhibits biological activities, including anti-inflammatory and antioxidant effects, as demonstrated in studies on epidural fibrosis reduction and cytotoxicity .

Mechanism of Action

Target of Action

Methyl palmitate, a naturally occurring fatty acid ester , primarily targets macrophages . It induces a transient and reversible state of dormancy in these cells . This action is significant as macrophages play a crucial role in inflammation and fibrosis .

Mode of Action

This compound interacts with its targets, the macrophages, by inducing a state of dormancy . This interaction results in a significant reduction in the phagocytic capacity of the macrophages . It also inhibits the nuclear factor kappa-β pathway (NF-κB), which is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and infections .

Biochemical Pathways

This compound affects several biochemical pathways. It prevents bleomycin-induced lung inflammation and fibrosis by inhibiting the NF-κB pathway . It also prevents CCl4-induced liver fibrosis linked to reduced TGF-β . Furthermore, it has been found to act primarily on the voltage-dependent K+ (Kv) channel of aortic smooth muscle cells, causing aortic relaxation .

Pharmacokinetics

It is known that this compound can be combined with endogenous blood components like albumin to form stable, spherical nanoparticles . These nanoparticles can be systemically administered and have been shown to transiently and reversibly inhibit non-specific particle sequestration, thus redirecting nanomedicines towards their specific target tissue .

Result of Action

The action of this compound results in significant molecular and cellular effects. It has anti-inflammatory and anti-fibrotic effects . It prevents lung inflammation and fibrosis induced by bleomycin and liver fibrosis induced by CCl4 . It also induces aortic relaxation by acting on the Kv channel of aortic smooth muscle cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound can be used as an additive in food and cosmetic industries for the stabilization of fats and oil products by slowing down the auto-oxidation of unsaturated fatty acids . This suggests that its stability and efficacy might be influenced by factors such as temperature, pH, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

Methyl palmitate plays a crucial role in biochemical reactions, particularly in the stabilization of fats and oils by slowing down the auto-oxidation of unsaturated fatty acids . It interacts with several enzymes and proteins, including muscarinic receptors, where it functions as an antagonist . Additionally, this compound acts as a vasodilator, relaxing arterioles in the retina upon electrical depolarization . It also modulates nicotinic receptors in the superior cervical ganglion .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect gene expression and DNA methylation patterns in human pancreatic islets, leading to altered glucose-stimulated insulin secretion . The compound also impacts cell signaling pathways, including those involved in glycolysis, gluconeogenesis, and fatty acid metabolism . Furthermore, this compound has anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to muscarinic and nicotinic receptors, modulating their activity . The compound also influences the expression of genes involved in metabolic pathways, such as glycolysis and fatty acid metabolism . Additionally, this compound has been shown to activate Kv7 channels, promoting perivascular adipose tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound nanoparticles can induce a transient and reversible state of dormancy in macrophages, altering their uptake function . This temporal effect allows for enhanced delivery of nanomedicines to target tissues . The stability and degradation of this compound in laboratory conditions are also important factors to consider, as they can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, this compound has demonstrated anti-inflammatory activity by reducing paw edema and the levels of pro-inflammatory cytokines . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and fatty acid metabolism . It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . The compound also affects metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with proteins and post-translational modifications. The compound can be targeted to specific compartments or organelles through signals such as protein palmitoylation . This localization can affect its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes and developing targeted therapies .

Biological Activity

Methyl palmitate (MP), a fatty acid methyl ester derived from palmitic acid, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's anti-inflammatory, antioxidant, and cardioprotective effects, alongside its potential applications in therapeutic contexts.

This compound is characterized by its structure as a methyl ester of palmitic acid, which contributes to its bioactivity. The compound exhibits significant interactions with cellular pathways that modulate inflammation and oxidative stress. Key mechanisms include:

- Inhibition of NF-κB : MP has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antioxidant Activity : MP enhances the activity of endogenous antioxidants, including superoxide dismutase (SOD) and glutathione peroxidase (GPx), while decreasing levels of malondialdehyde (MDA), a marker of oxidative stress .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been substantiated in various experimental models:

- Carrageenan-induced Edema : In rat models, MP significantly reduced paw edema caused by carrageenan, demonstrating its potential as an anti-inflammatory agent .

- LPS-induced Endotoxemia : MP administration resulted in decreased plasma levels of inflammatory markers and improved histopathological outcomes in liver and lung tissues affected by lipopolysaccharide (LPS) exposure .

Antioxidant Properties

The antioxidant capabilities of MP are critical for its protective effects against cellular damage:

- Oxidative Stress Reduction : Studies indicate that MP administration leads to decreased production of reactive oxygen species (ROS) and enhanced activity of antioxidant enzymes, contributing to cellular protection in models of oxidative stress .

- Cardioprotective Effects : MP has been shown to mitigate cardiotoxicity through its antioxidant properties, reducing apoptosis and fibrosis in cardiac tissues .

Case Studies and Experimental Findings

- Acute Lung Injury Model : In a study involving LPS-induced acute lung injury in rats, MP treatment improved lung function by decreasing LDH activity and enhancing antioxidant enzyme levels .

- Combination Therapy with Sorafenib : A recent study demonstrated that combining MP with Sorafenib not only enhanced the anticancer effects against Hep-G2 cells but also significantly reduced the toxicity associated with Sorafenib treatment in zebrafish embryos .

Summary of Biological Activities

The following table summarizes the biological activities of this compound based on various studies:

Q & A

Basic Research Questions

Q. How is methyl palmitate identified in complex mixtures using analytical chemistry techniques?

- Methodological Answer : Gas chromatography coupled with high-resolution accurate mass–mass spectrometry (GC-HRMS) is employed. The protonated molecular ion ([M+H]+) and isotopic patterns of this compound are analyzed. For example, Compound Discoverer software detects adducts like [M-H-]+, [M+C2H5]+, and [M+C3H5]+. Data-dependent MS² further confirms fragmentation patterns . Additionally, mass spectra with a characteristic peak at m/z = 270 (palmitate methyl ester) are used for identification in lipidomic studies .

Q. What are the dominant compositional variations of this compound in biodiesel feedstocks?

- Methodological Answer : this compound content varies across feedstocks: palm oil-derived biodiesel contains ~45%, used cooking oil ~36.9%, and coconut oil ~3.9% . Researchers use gas chromatography (GC) with flame ionization detection (FID) to quantify fatty acid methyl ester (FAME) profiles. Calibration with certified standards ensures accuracy, and results are normalized to total FAME content to account for matrix effects.

Q. What experimental protocols are used to assess this compound’s anti-inflammatory activity?

- Methodological Answer : In vivo rat models (e.g., carrageenan-induced paw edema) are common. This compound is administered intraperitoneally, and inflammatory markers (e.g., TNF-α, IL-6) are measured via ELISA. Dose-response curves (e.g., 10–100 mg/kg) and histopathological analyses validate efficacy. Positive controls (e.g., indomethacin) and statistical tests (ANOVA) ensure robustness .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound conversion in esterification reactions?

- Methodological Answer : A face-centered cube design (30 experiments) evaluates variables: temperature (X₁: 140–170°C), vacuum (X₂: 200–300 mbar), catalyst dosage (X₃: 0.5–1.0 wt%), and agitator speed (X₄: 100–300 rpm). A quadratic model (e.g., Conversion = 75.07 + 24.72X₁ + 15.52X₂ + ...) predicts optimal conditions (R² = 0.8476, adequate precision = 18.781). Validation runs confirm >95% agreement between predicted and experimental yields .

Q. How do discrepancies in this compound content across biodiesel studies arise, and how can they be resolved?

- Methodological Answer : Variations stem from feedstock purity, transesterification efficiency, and analytical calibration. Researchers should:

- Perform multivariate analysis (e.g., PCA) to identify outlier datasets.

- Cross-validate using ASTM D6751 protocols for FAME quantification.

- Report confidence intervals (e.g., ±2σ) and limit comparisons to studies with similar reaction conditions (e.g., NaOH catalyst vs. lipase) .

Q. What combustion kinetics models describe this compound’s ignition behavior?

- Methodological Answer : Shock tube experiments (1026–1388 K, 3.5–7.0 atm) measure ignition delay times (τ). Arrhenius expressions (e.g., τ = A·exp(Eₐ/RT)) are derived and compared to mechanisms like USC Mech II. Discrepancies in lean vs. rich conditions (φ = 0.3–1.4) highlight the need for refined rate rules for long-chain ester oxidation .

Q. How can this compound’s cloud point (CP) in biodiesel be predicted mathematically?

-

Methodological Answer : The modified empirical correlation (MODEC) model uses the mass fraction of this compound (yC16) to predict CP:

Regression analysis (R² = 0.949) validates this approach. Differential scanning calorimetry (DSC) measures solid-liquid equilibrium (SLE) transitions to refine predictions .

Q. Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible yields in this compound synthesis?

- Methodological Answer :

Q. Tables for Key Findings

Table 1 : Optimal Conditions for this compound Conversion via RSM

| Variable | Optimal Value |

|---|---|

| Temperature | 169.4°C |

| Vacuum | 299 mbar |

| Catalyst Dosage | 0.78 wt% |

| Agitator Speed | 200 rpm |

| Predicted Yield | 99% |

| Experimental Yield | 96% |

| Source: |

Table 2 : this compound Content in Biodiesel Feedstocks

| Feedstock | This compound (%) |

|---|---|

| Palm Oil | 45.0 |

| Used Cooking Oil | 36.9 |

| Coconut Oil | 3.9 |

| Vetiver Oil | 23.28 |

| Source: |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl palmitate is compared with structurally analogous esters, including methyl oleate, methyl stearate, methyl linoleate, and ethyl palmitate, based on abundance, physicochemical properties, and applications.

Abundance in Natural Sources and Biodiesel

Table 1: Relative Abundance of this compound and Analogous Esters

Key Findings :

- This compound dominates in palm oil biodiesel (37.37%) but is surpassed by methyl oleate in algal oil (49.20%) .

- Geographical variations affect absolute quantities: Chilean biomass contains 23.1 mg/g this compound vs. 15.4 mg/g in Greek biomass, despite similar percentages .

Physicochemical Properties

Table 2: Structural and Functional Comparisons

Key Findings :

- Oxidative Reactivity : Methyl oleate (unsaturated) oxidizes faster than this compound in combustion studies, producing distinct product distributions (e.g., aldehydes vs. ketones) .

- Cold Flow : Blending this compound with methyl oleate mitigates poor low-temperature performance in biodiesel .

Table 3: Functional Roles of this compound and Analogues

Key Findings :

- This compound’s anti-inflammatory properties are linked to reduced macrophage and fibroblast activity in epidural fibrosis models .

- Ethyl palmitate shares behavioral effects with this compound in insects but differs in extraction yields due to ester chain length .

Critical Notes on Comparative Studies

Catalytic Processing : Ni₂P/Al₂O₃ catalysts show higher hydrodeoxygenation efficiency for this compound than Ni₂P/SiO₂, critical for biofuel upgrading .

Biodiesel Variability: Feedstock origin (e.g., palm vs. algae) significantly alters FAME profiles, impacting fuel properties and economic viability .

Properties

IUPAC Name |

methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIACVVOZYBSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029149 | |

| Record name | Methyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; mp = 29.5 deg C; [Hawley] Clear liquid; mp = 26-29 deg C; [MSDSonline] | |

| Record name | Hexadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl palmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

417 °C | |

| Record name | METHYL PALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; very sol in ethyl alc, acetone; sol in ether, Insoluble in water, soluble in alcohol and ether | |

| Record name | METHYL PALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000604 [mmHg], 6.04X10-5 @ 25 °C | |

| Record name | Methyl palmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liq | |

CAS No. |

112-39-0 | |

| Record name | Methyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPY8VCM98I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL PALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl hexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 °C | |

| Record name | METHYL PALMITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.